molecular formula C5H6BrNO2 B14375063 2-Cyanoethyl 2-bromoacetate CAS No. 89322-55-4

2-Cyanoethyl 2-bromoacetate

Cat. No.: B14375063
CAS No.: 89322-55-4
M. Wt: 192.01 g/mol
InChI Key: ZWXPYAZRHKKWDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyanoethyl 2-bromoacetate is an organic compound that contains both a cyano group and a bromoacetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Cyanoethyl 2-bromoacetate can be synthesized through the reaction of ethyl cyanoacetate with bromoacetyl bromide. The reaction typically involves the use of a base such as triethylamine to neutralize the hydrogen bromide formed during the reaction. The reaction is carried out in an organic solvent such as dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Cyanoethyl 2-bromoacetate undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the bromoacetate group can be replaced by various nucleophiles such as amines, thiols, and alcohols.

    Condensation Reactions: The cyano group can participate in condensation reactions with aldehydes and ketones to form various heterocyclic compounds.

    Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols. The reaction is typically carried out in an organic solvent such as acetonitrile or dichloromethane at room temperature.

    Condensation Reactions: Reagents include aldehydes and ketones, with the reaction often catalyzed by bases such as sodium hydroxide or potassium carbonate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: Products include substituted esters, amides, and thioesters.

    Condensation Reactions: Products include various heterocyclic compounds such as pyridines and quinolines.

    Reduction: The major product is the corresponding amine.

Scientific Research Applications

2-Cyanoethyl 2-bromoacetate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of various heterocyclic compounds and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

    Medicine: It is used in the development of new drugs and therapeutic agents, particularly those targeting specific enzymes and receptors.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Cyanoethyl 2-bromoacetate involves its reactivity towards nucleophiles and electrophiles. The bromoacetate group can undergo nucleophilic substitution reactions, while the cyano group can participate in condensation and reduction reactions. These reactions enable the compound to form various products with different biological and chemical properties.

Comparison with Similar Compounds

Similar Compounds

    Ethyl bromoacetate: Similar in structure but lacks the cyano group. It is used as an alkylating agent in organic synthesis.

    Ethyl cyanoacetate: Similar in structure but lacks the bromoacetate group. It is used as a building block in the synthesis of various heterocyclic compounds.

Uniqueness

2-Cyanoethyl 2-bromoacetate is unique due to the presence of both the cyano and bromoacetate groups, which provide it with a wide range of reactivity and applications. The combination of these functional groups allows for the synthesis of complex molecules and the development of new materials with unique properties.

Properties

CAS No.

89322-55-4

Molecular Formula

C5H6BrNO2

Molecular Weight

192.01 g/mol

IUPAC Name

2-cyanoethyl 2-bromoacetate

InChI

InChI=1S/C5H6BrNO2/c6-4-5(8)9-3-1-2-7/h1,3-4H2

InChI Key

ZWXPYAZRHKKWDL-UHFFFAOYSA-N

Canonical SMILES

C(COC(=O)CBr)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.